Methyl anthranilate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMXMNNIEUEQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Record name | METHYL ANTHRANILATE | |
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| Record name | methyl anthranilate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_anthranilate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6025567 | |
| Record name | Methyl 2-aminobenzoate | |
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Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl anthranilate is a clear colorless to tan liquid with an odor of grapes. Has light blue fluorescence. (NTP, 1992), Dry Powder, Liquid; Liquid; Other Solid, Solid or pale yellow liquid with blue fluorescence; Odor of orange blossoms; mp = 23.8 deg C; [Hawley] Colorless to tan liquid with a grape odor; Exhibits light blue fluorescence; Sensitive to light and air; mp = 23.9-25 deg C; [CAMEO], Solid, Colourless to pale yellow liquid or crystals with bluish fluorescence; Grape-like or orange aroma | |
| Record name | METHYL ANTHRANILATE | |
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| Record name | Benzoic acid, 2-amino-, methyl ester | |
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| Record name | Methyl anthranilate | |
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| Record name | Methyl 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Methyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |
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Boiling Point |
493 °F at 760 mmHg (NTP, 1992), 256 °C, 238.00 to 241.00 °C. @ 760.00 mm Hg | |
| Record name | METHYL ANTHRANILATE | |
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| Record name | Methyl anthranilate | |
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| Record name | Methyl 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
220 °F (NTP, 1992), Above 212 °F (> 100 °C) | |
| Record name | METHYL ANTHRANILATE | |
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| Record name | Methyl anthranilate | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 2,850 mg/L at 25 °C, Slightly soluble in water, Very soluble in ethanol, ethyl ether, Freely soluble in alcohol or ether, Soluble in fixed oils, propylene glycol, volatile oils; slightly soluble in mineral oil; insoluble in glycerol, 2.85 mg/mL at 25 °C, Soluble in oils and propylene glycol; Insoluble in glycerol; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | METHYL ANTHRANILATE | |
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| Record name | Methyl anthranilate | |
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| Record name | Methyl 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Methyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |
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Density |
1.1682 at 50 °F (NTP, 1992) - Denser than water; will sink, 1.168 at 20 °C, Density: 1.1682 g/cu cm at 10 °C, 1.161-1.169 | |
| Record name | METHYL ANTHRANILATE | |
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| Record name | Methyl anthranilate | |
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| Record name | Methyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.02 [mmHg], 2.71X10-2 mm Hg at 25 °C /Extrapolated/ | |
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Color/Form |
Crystals, Pale-yellow liquid with bluish fluorescence, Colorless to pale-yellow liquid or crystals with bluish fluorescence, Colorless to pale yellow liquid or solid | |
CAS No. |
134-20-3 | |
| Record name | METHYL ANTHRANILATE | |
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| Record name | Benzoic acid, 2-amino-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Methyl 2-aminobenzoate | |
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| Record name | Methyl anthranilate | |
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| Record name | METHYL ANTHRANILATE | |
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Melting Point |
75 to 77 °F (NTP, 1992), 24.4 °C, 24 - 25 °C | |
| Record name | METHYL ANTHRANILATE | |
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| Record name | Methyl anthranilate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |
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Biosynthesis and Metabolic Pathways of Methyl Anthranilate
Precursor Metabolites and Their Regulation
The production of methyl anthranilate is fundamentally dependent on the availability of its precursor, anthranilic acid, which originates from a central amino acid pathway.
Anthranilic acid is a critical intermediate in the L-tryptophan (Trp) biosynthesis pathway. frontiersin.orgnih.govnih.gov This entire pathway is localized within the plastids of plant cells. frontiersin.orgnih.gov The process begins with chorismate, the end product of the multi-step shikimate pathway. frontiersin.orgnih.gov The enzyme anthranilate synthase (AS) then converts chorismate into anthranilate. nih.gov While synthesized in the plastid, anthranilate is likely transported to the cytosol, where it serves as a precursor for various volatile compounds, including this compound. frontiersin.orgnih.gov The pathway is subject to feedback regulation; for instance, the final product, L-tryptophan, can inhibit the activity of some anthranilate synthase enzymes, thereby controlling the flow of metabolites. frontiersin.orgnih.gov
To meet industrial demand for natural flavors, metabolic engineering has been employed to produce this compound in microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.govchemicalbook.com A key strategy for enhancing production is the optimization of precursor supply. nih.gov This involves increasing the intracellular pool of the direct precursor, anthranilic acid. nih.govnih.gov Another critical aspect is enhancing the availability and regeneration of the cofactor S-adenosyl-l-methionine (SAM), which donates the methyl group in the reaction catalyzed by anthranilic acid methyltransferase (AAMT1). nih.govnih.gov Specific E. coli mutant strains (such as metJ, trpD, and tyrR) have been utilized because they are known to overproduce anthranilate or SAM. jmb.or.kr To circumvent the toxicity of this compound to the microbial cells at high concentrations, a two-phase extractive fermentation process has been developed, where a solvent like tributyrin (B1683025) is used to capture the product in situ. chemicalbook.comnih.gov These combined strategies have successfully increased the production of this compound from glucose in fed-batch cultures. chemicalbook.comnih.gov
Genetic and Genomic Insights into this compound Production
Advances in genomics have enabled the identification of specific genetic factors that control the production of this compound and other aroma compounds in plants.
Quantitative Trait Loci (QTL) analysis is a powerful tool used to pinpoint specific regions of the genome that influence complex traits, such as the production of volatile aroma compounds. frontiersin.orgnih.gov In studies of the cultivated strawberry (Fragaria × ananassa), researchers have identified novel QTLs associated with the abundance of this compound. frontiersin.orgnih.govresearchgate.net These QTLs were located on octoploid linkage groups (LGs) 2A and 5A. frontiersin.org Notably, the QTL on LG 2A was also found to be associated with two other methyl esters, methyl 2-hexenoate and methyl 2-methylbutyrate, suggesting a shared genetic control mechanism for the formation of these related volatile compounds. frontiersin.org Single-marker analysis indicated that this specific QTL on LG 2A accounted for 11.7% of the observed variation in this compound levels within the studied strawberry population. frontiersin.org
Table 1: Identified QTLs for this compound in Cultivated Strawberry (Fragaria × ananassa)
| Linkage Group | Associated Compounds | Variance Explained (%) |
|---|---|---|
| 2A | This compound, Methyl 2-hexenoate, Methyl 2-methylbutyrate | 11.7 (for this compound) |
| 5A | this compound | Not specified |
Data sourced from multiomic analyses of a complex strawberry breeding population. frontiersin.org
Following the identification of QTLs, research has focused on pinpointing and characterizing the specific genes responsible for this compound biosynthesis.
In strawberry, transcriptomic analysis of the fruit identified a novel ANTHANILIC ACID METHYL TRANSFERASE–like gene located within the significant QTL region on LG 2A, making it a strong candidate for controlling this compound production. frontiersin.orgnih.govresearchgate.netnih.gov In other species, such as grapes (Vitis vinifera), sweet orange (Citrus sinensis), and maize, researchers have successfully identified and characterized anthranilate methyltransferases (AAMTs) that perform the one-step conversion of anthranilate to this compound. nih.gov Interestingly, the salicylic (B10762653) acid methyltransferase in sweet orange is capable of methylating both salicylic acid and anthranilic acid. nih.gov Through rational mutations, scientists have identified specific active site residues in this enzyme that are crucial for determining its preference for anthranilate. nih.gov
For biotechnological production, relevant genes have been sourced from various organisms. jmb.or.kr These include NMT, an N-methyltransferase from Ruta graveolens, and AMAT, an anthraniloyl-coenzyme A:methanol (B129727) acyltransferase from Vitis labrusca. jmb.or.kr Additionally, the gene pqsA, which encodes an anthranilate coenzyme A ligase from Pseudomonas aeruginosa, has been cloned into E. coli to facilitate the synthesis of this compound and its derivatives. jmb.or.krjmb.or.kr
Table 2: Characterized Genes Involved in this compound Biosynthesis
| Gene Name | Encoded Enzyme | Source Organism | Role in Biosynthesis |
|---|---|---|---|
| AAMT-like | Anthranilic Acid Methyltransferase-like | Fragaria × ananassa (Strawberry) | Candidate gene for direct methylation of anthranilate. nih.govnih.gov |
| AAMT | Anthranilate Methyltransferase | Vitis vinifera (Grape), Zea mays (Maize) | Catalyzes the one-step methylation of anthranilate. nih.gov |
| SA-MT | Salicylic Acid Methyltransferase | Citrus sinensis (Sweet Orange) | Bifunctional enzyme that can methylate anthranilate. nih.gov |
| AMAT | Anthraniloyl-CoA:methanol Acyltransferase | Vitis labrusca (Fox Grape) | Used in engineered systems for the second step of the two-step pathway. jmb.or.kr |
| pqsA | Anthranilate Coenzyme A Ligase | Pseudomonas aeruginosa | Used in engineered systems for the first step of the two-step pathway. jmb.or.kr |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 3-carene |
| α-caryophellene |
| α-farnesene |
| α-limonene |
| α-phellandrene |
| Anthranilic acid |
| β-farnesene |
| Chorismate |
| Coenzyme-A |
| Linalool (B1675412) |
| Linalool oxide |
| L-Tryptophan |
| Mesifurane |
| Methanol |
| Methyl 2-hexenoate |
| Methyl 2-methylbutyrate |
| This compound |
| Nerolidol |
| S-adenosyl-l-methionine |
Metabolic Engineering and Synthetic Biology Approaches
The production of this compound through traditional chemical synthesis relies on petroleum-based precursors, prompting a shift towards more sustainable and "natural" production methods using engineered microorganisms. nih.govresearchgate.net Metabolic engineering and synthetic biology offer powerful tools to construct and optimize microbial cell factories for the de novo production of MANT from renewable feedstocks like glucose. nih.gov
Engineered Microbial Production of this compound
The creation of microbial strains capable of producing MANT involves introducing a heterologous biosynthetic pathway, typically from plants, into a suitable microbial host. nih.govresearchgate.net The preferred pathway for microbial engineering is the single-step conversion of anthranilate to MANT catalyzed by an S-adenosyl-L-methionine (SAM)-dependent anthranilic acid methyltransferase (AAMT), as it is simpler and avoids the use of toxic methanol required in the alternative two-step pathway. nih.govresearchgate.net
Escherichia coli and Corynebacterium glutamicum have emerged as prominent chassis organisms for MANT production due to their well-characterized genetics, rapid growth, and established use in industrial fermentations. nih.govresearchgate.net Both bacteria have been successfully engineered to produce MANT by introducing the aamt1 gene from maize (Zea mays). nih.gov
Escherichia coli , a model organism for metabolic engineering, has been engineered to produce MANT by expressing AAMT1 in a strain already optimized for overproducing the precursor, anthranilate. nih.govjmb.or.kr
Corynebacterium glutamicum , a gram-positive bacterium classified as Generally Recognized as Safe (GRAS), is particularly attractive for producing food-grade compounds. nih.govnih.gov It has also been successfully engineered to produce MANT and its precursor, N-methylanthranilate, demonstrating its suitability for producing aromatic amino acid derivatives. nih.govmdpi.com
Final engineered strains of both E. coli and C. glutamicum have achieved significant MANT titers in fed-batch fermentations, demonstrating the potential for large-scale, bio-based production. nih.gov
Achieving high yields of MANT in microbial hosts requires a multi-pronged metabolic engineering approach to channel carbon flux towards the target molecule and ensure the availability of necessary precursors and cofactors. Key strategies include:
Increasing Precursor (Anthranilate) Supply: The biosynthesis of anthranilate begins with the shikimate pathway. To boost anthranilate levels, engineers have employed several tactics. These include using feedback-resistant versions of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase to prevent the cell from shutting down the pathway. mdpi.combiorxiv.org Additionally, deleting genes that divert chorismate (a key intermediate) to other pathways and disrupting the gene (trpD) that consumes anthranilate for tryptophan synthesis are effective strategies to cause anthranilate to accumulate. jmb.or.krnih.gov
Fine-Tuning Key Enzyme Expression: The level of the heterologous AAMT1 enzyme is critical. Both insufficient and excessive expression can be detrimental to production. Therefore, optimizing the expression of the aamt1 gene, often by testing different promoters and plasmid copy numbers, is crucial to balance metabolic load and enzymatic activity for maximal MANT synthesis. nih.gov
Enhancing Cofactor Availability: The methylation of anthranilate is dependent on the cofactor S-adenosyl-L-methionine (SAM). Increasing the intracellular pool of SAM is a key strategy for improving MANT titers. nih.gov This is discussed in more detail in section 2.4.2.
The following table summarizes the progressive improvements in MANT production in engineered C. glutamicum through systematic metabolic engineering.
| Engineering Strategy | MANT Titer (mg/L) | Fold Improvement |
| Initial Pathway Construction | 35.1 | 1.0 |
| AAMT1 Optimization | 208.7 | 5.9 |
| Increased ANT Supply | 396.4 | 11.3 |
| In Situ Product Recovery | 1005.6 | 28.6 |
| SAM Salvage Enhancement | 1345.9 | 38.3 |
| Fed-Batch Fermentation | 5740.0 | 163.5 |
Data adapted from Luo et al. (2019). nih.gov
A significant challenge in the microbial production of MANT is its toxicity to the host cells, which can inhibit growth and limit final product titers. nih.gov Studies have shown that MANT exhibits dose-dependent growth inhibition on E. coli. nih.gov To circumvent this issue, an in situ product recovery (ISPR) strategy is often employed. nih.govnih.gov
A common and effective ISPR method is two-phase extractive fermentation. nih.gov In this setup, a biocompatible organic solvent is added to the culture medium. As MANT is produced, it partitions into this organic layer, effectively removing it from the aqueous phase and alleviating its toxic effects on the microbes. Tributyrin is a suitable solvent for this purpose as it is non-toxic to microorganisms and is used in the food industry, which can simplify downstream purification for food-grade MANT. nih.gov This strategy has been shown to dramatically increase the final MANT titers in both E. coli and C. glutamicum cultures. nih.govnih.gov Other ISPR techniques applicable to volatile products like MANT include distillation, pervaporation, and gas stripping. researchgate.netnih.govresearchgate.net
Whole-Cell Methylation and Cofactor Availability
Whole-cell biocatalysis is a powerful approach that leverages the entire metabolic network of a microorganism to perform specific chemical transformations, such as the methylation of anthranilate to produce MANT. nih.govtandfonline.com A critical factor for the efficiency of this methylation reaction is the availability and regeneration of the methyl donor, S-adenosyl-L-methionine (SAM). nih.govnih.gov
The synthesis of MANT consumes one molecule of SAM, which is converted to S-adenosyl-L-homocysteine (SAH), a compound that can inhibit the methyltransferase enzyme. nih.gov Therefore, efficient regeneration of SAM is paramount. Metabolic engineering strategies to enhance cofactor availability include:
Deregulating SAM Biosynthesis: In E. coli, the metJ gene encodes a repressor that controls the methionine biosynthesis pathway (a precursor to SAM). Deleting metJ removes this repression, leading to increased SAM availability. jmb.or.krnih.gov
Enhancing SAM Regeneration: In C. glutamicum, overexpressing the endogenous gene sahH, which encodes S-adenosylhomocysteinase, improves the conversion of the inhibitory byproduct SAH back into the SAM cycle, thereby boosting MANT production. mdpi.com In E. coli, overexpression of native mtn and luxS genes has been shown to improve SAM regeneration. nih.gov
Increasing Precursor Supply for SAM: The synthesis of SAM requires ATP and methionine. Engineering the cell to increase the supply of these precursors can also enhance the methylation capacity. tandfonline.comnih.gov
By focusing on the whole-cell system and ensuring a robust supply and regeneration of the essential SAM cofactor, researchers can significantly improve the efficiency of MANT production in engineered microbes. nih.govnih.gov
Chemical Synthesis Methodologies and Mechanistic Studies
Optimization of Chemical Synthesis Processes
Modern chemical synthesis of methyl anthranilate has moved towards sophisticated optimization techniques to maximize output and efficiency. These methods involve statistical analysis and precise control over reaction parameters.
Response Surface Methodology (RSM) has been effectively employed to optimize the semi-batch synthesis process of this compound. thieme-connect.comscispace.comcolab.ws This statistical technique is used to model and analyze processes where a response of interest is influenced by several variables. In one study, RSM with a Box-Behnken design was used to investigate the effects of four key independent parameters: reaction temperature, methanol (B129727) dosage, sodium hypochlorite (B82951) dosage, and water consumption for hydrolysis. thieme-connect.com By analyzing the interactions between these factors, researchers can identify the optimal conditions to maximize the yield of this compound. thieme-connect.comthieme-connect.com This approach has been shown to significantly increase the yield compared to previous semi-batch processes. scispace.comcolab.ws
The optimization of reaction conditions is crucial for the synthesis of this compound, particularly in the phthalic anhydride (B1165640) method which involves a Hofmann rearrangement. thieme-connect.com Key parameters that have been systematically optimized include reaction temperature, hydrolysis temperature, and the molar ratios of reactants.
In one study using a semi-batch process, the optimal conditions were determined through RSM. thieme-connect.comscispace.comresearchgate.net The reaction involving phthalimide, sodium hypochlorite, and methanol was found to be most efficient under specific temperature and molar ratio settings, leading to a yield of up to 90%. thieme-connect.comthieme-connect.com
Table 1: Optimized Conditions for Semi-Batch Synthesis of this compound
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 0.5 °C scispace.comcolab.ws |
| Hydrolysis Temperature | 70 °C scispace.comcolab.ws |
| Molar Ratio (Phthalimide:Sodium Hypochlorite:Methanol) | 1:2.03:5.87 scispace.comcolab.ws |
Further research into continuous production using a microchannel reactor has also identified optimized conditions. aidic.it This method offers advantages in terms of safety, efficiency, and energy consumption over traditional semi-batch production. aidic.it A comparison showed that the continuous process could increase both yield and purity while significantly reducing methanol consumption. aidic.it
Table 2: Optimized Conditions for Continuous Synthesis of this compound
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 0 °C aidic.it |
| Molar Ratio (Phthalimide:Sodium Hypochlorite:Methanol) | 1:1.1:3.7 aidic.it |
| Reaction Time | 97 seconds aidic.it |
| Result | |
| Yield | 80.3% aidic.it |
Reaction Mechanism Elucidation
Understanding the reaction mechanism is vital for controlling the synthesis process and minimizing the formation of unwanted byproducts. Spectroscopic analysis has been instrumental in this area.
The reaction mechanism for this compound synthesis has been investigated using various spectroscopic techniques. Infrared (IR) spectroscopy analysis has been used to study the mechanism of ester group formation. thieme-connect.comscispace.comcolab.ws In other studies, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to analyze the reaction products, confirm the purity of this compound, and identify byproducts. thieme-connect.comcolab.wsaidic.it The infrared spectra of jet-cooled this compound and its complexes have also been reported, providing a near-complete assignment of the spectra in the 1400-3700 cm⁻¹ region. biocrick.com
The synthesis of this compound, particularly via the phthalic anhydride method, involves a modified Hofmann rearrangement. thieme-connect.com This reaction begins with sodium o-carbamoylbenzoate, and an isocyanate is formed through the action of sodium hypochlorite and an alkali. thieme-connect.com This isocyanate is a key intermediate. thieme-connect.com It is proposed that this intermediate then forms an anhydride through intramolecular nucleophilic addition with the ortho-carboxyl group, a process similar to the synthesis of isatoic anhydride. thieme-connect.com
Analysis using GC-MS has led to the identification of byproducts formed during the synthesis. In one specific process, a byproduct identified as 2-cyanobenzoic acid was discovered. thieme-connect.comscispace.comcolab.ws The formation of byproducts like dialkyl ether or alkyl chlorides can also occur when using sulfuric acid or hydrogen chloride as catalysts in other synthesis routes. google.com
Several reaction pathways exist for the synthesis of this compound. The most common commercial methods involve either the esterification of anthranilic acid with methanol or the reaction of isatoic anhydride with methanol. nih.govacs.org
A unique reaction mechanism has been proposed for the synthesis from phthalimide. thieme-connect.comcolab.ws This pathway involves a Hofmann rearrangement that differs from the classical reaction. thieme-connect.com The key steps include the formation of an isocyanate intermediate, followed by the creation of an anhydride via intramolecular nucleophilic addition. thieme-connect.com This anhydride is prone to alcoholysis with methanol under alkaline conditions, and the resulting product is then hydrolyzed to yield this compound. thieme-connect.com Due to the reactivity of the isocyanate group with both methanol and water, increasing the molar ratio of methanol is necessary to improve the selectivity of the reaction and minimize the formation of sodium anthranilate as a byproduct. thieme-connect.com
Another well-established route is the acid-catalyzed esterification of anthranilic acid with methanol. acs.orgchegg.com This reaction is challenging due to the presence of the ortho-substituted amine group, which requires a large amount of acid to block it as a salt before esterification can proceed. acs.org
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₈H₉NO₂ |
| Phthalimide | C₈H₅NO₂ |
| Sodium Hypochlorite | NaClO |
| Methanol | CH₄O |
| 2-cyanobenzoic acid | C₈H₅NO₂ |
| Isatoic anhydride | C₈H₅NO₃ |
| Sodium o-carbamoylbenzoate | C₈H₆NNaO₃ |
| Isocyanate | R-N=C=O |
| Sodium anthranilate | C₇H₆NNaO₂ |
| Anthranilic acid | C₇H₇NO₂ |
| Sulfuric acid | H₂SO₄ |
| Hydrogen chloride | HCl |
| Sodium hydroxide | NaOH |
Advanced Analytical Techniques for Methyl Anthranilate
Chromatographic Methods
Chromatographic techniques are fundamental in separating methyl anthranilate from complex mixtures, allowing for its precise identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. azom.com It combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. azom.com This combination allows for the effective identification and quantification of individual components within a complex mixture. azom.com
In the analysis of grape juice, wine, and nectars, a rapid GC-MS method was validated for the determination of this compound. nih.gov The method demonstrated good linearity, accuracy, and recovery, with a limit of detection of 23 µg L⁻¹ and a limit of quantification of 96 µg L⁻¹. nih.gov The total run time for this analysis was a mere 20 minutes, highlighting the efficiency of the technique for quality control in beverages. nih.gov For the analysis of essential oils, GC-MS is considered an excellent tool for separating, identifying, and quantifying the volatile constituents. azom.com Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by performing multiple stages of fragmentation. srce.hranthias.co.uk
A method for determining this compound in flavors and fragrances using an internal standard was developed to reduce errors from sample preparation and instrument variability. google.com The selected ions for monitoring were m/z 151, 120, and 119 for qualitative identification, with m/z 151 used for quantification. google.com This method reported a detection limit of 0.12 mg/kg and a quantification limit of 0.36 mg/kg. google.com
Table 1: GC-MS Method Validation Parameters for this compound Analysis in Grape Derivatives
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.9952 |
| Accuracy (CV) | < 12.9% |
| Recovery | 76.6% to 106.3% |
| Limit of Detection (LOD) | 23 µg L⁻¹ |
| Limit of Quantification (LOQ) | 96 µg L⁻¹ |
Data sourced from a study on aromatic compounds in grape derivatives. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly in liquid samples such as beverages and honey. researchgate.netnih.gov Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netnih.gov
A study on artificially flavored nonalcoholic beverages utilized a Nova-Pak C18 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 3.0). researchgate.netnih.gov Detection was carried out using a UV detector at 220 nm. researchgate.netnih.gov This method was successfully applied to 12 different products, with this compound concentrations ranging from 0.35 to 16.6 µg/mL. researchgate.netnih.gov The method showed excellent precision and recovery rates between 83.6% and 102.4%. researchgate.netnih.gov For enhanced sensitivity, especially at low concentrations, fluorescence detection can be used. researchgate.netnih.gov
In the analysis of honey, HPLC has been used for the simultaneous determination of this compound and other compounds like 5-(hydroxymethyl)-2-furaldehyde. nih.govnih.gov To handle the complex matrix of honey, a solid-phase extraction (SPE) clean-up step is often necessary before HPLC analysis. nih.govresearchgate.net The detection wavelength for these applications is often set around 218 nm or 250 nm. nih.govapidologie.org
Table 2: HPLC Method Parameters for this compound in Beverages
| Parameter | Details | Reference |
|---|---|---|
| Column | Nova-Pak C18 | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile-0.025M KH2PO4 (40 + 60), pH 3.00 | researchgate.netnih.gov |
| Detection | UV at 220 nm | researchgate.netnih.gov |
| Limit of Detection | 0.00125 µg/mL | nih.gov |
| Limit of Quantitation | 0.00417 µg/mL | nih.gov |
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices, including wine. nih.gov This method is rapid, simple, and reproducible, requiring only a small sample volume. nih.gov In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace, where analytes are adsorbed onto the fiber. The fiber is then transferred to the injector of the gas chromatograph for thermal desorption and analysis. mdpi.com
Different fiber coatings are available, and the choice depends on the polarity and volatility of the target analytes. mostwiedzy.pl For the analysis of this compound and other aroma compounds in wine, fibers such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) have been used. nih.gov A direct-immersion SPME method using a DVB/CAR/PDMS fiber followed by GC-MS has been proposed for the analysis of ortho-aminoacetophenone and this compound in wine. nih.govbohrium.com For grape juice analysis, a PDMS fiber was found to be effective. nih.gov
Headspace SPME (HS-SPME) is a variation where the fiber is exposed to the vapor phase above the sample, which is particularly suitable for analyzing volatile compounds and minimizing matrix interference. nih.gov
Spectroscopic Methods
Spectroscopic methods are instrumental for both the quantification and structural identification of this compound.
UV-Visible spectroscopy is a straightforward and rapid method for the quantification of this compound. tci-thaijo.org The principle behind this technique is the measurement of the absorption of ultraviolet or visible radiation by a substance. This compound exhibits characteristic absorbance maxima in the UV region, which can be used to determine its concentration in a sample by relating the absorbance to a standard calibration curve. tci-thaijo.org
Studies have reported several wavelengths at which this compound shows maximum absorbance, including 220 nm, 248 nm, and 336 nm. researchgate.netoclc.org Another study found optimal absorbance at 227 nm and 273 nm when dissolved in 1% (v/v) sulfuric acid in methanol (B129727). tci-thaijo.org The choice of wavelength can be critical to avoid interference from other compounds in the sample matrix. oclc.org For instance, while the highest absorbance might be at 220 nm, co-eluting compounds could interfere, making another wavelength more suitable for specific samples. oclc.org A UV spectrum of this compound acquired under chromatographic conditions showed a distinct peak at 218 nm and a less intense maximum at 334 nm. researchgate.net The higher selectivity at 334 nm was noted, although with reduced sensitivity. apidologie.orgresearchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the identification of functional groups within a molecule, thereby providing a molecular "fingerprint". researchgate.netresearchgate.netnih.gov When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. mdpi.com
The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key spectral features include the amine (N-H) stretching vibrations, which typically appear as two bands in the region of 3300-3500 cm⁻¹. tci-thaijo.org Specifically, for this compound, these have been observed at approximately 3481 cm⁻¹ and 3368 cm⁻¹. tci-thaijo.org Other significant peaks include the carbonyl (C=O) stretch of the ester group around 1687 cm⁻¹ and the C-O stretching vibration around 1240 cm⁻¹. tci-thaijo.org FTIR can also be used to validate the identity of this compound after chemical reactions, such as diazotization, by observing the disappearance of the amine peaks and the appearance of new bands corresponding to the product. tci-thaijo.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl N-methylanthranilate |
| 2'-aminoacetophenone |
| Furaneol |
| 5-(hydroxymethyl)-2-furaldehyde |
| ortho-aminoacetophenone |
| Acetonitrile |
| Methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds like this compound. msu.educore.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, specifically protons (¹H NMR) and carbon-13 (¹³C NMR). savemyexams.com
In the analysis of this compound (C₈H₉NO₂), both ¹H and ¹³C NMR spectra provide critical data for confirming its structure. nih.govchemicalbook.com The spectrum is typically recorded with the compound dissolved in a deuterated solvent, and tetramethylsilane (B1202638) (TMS) is used as an internal standard, with its signal set to 0 ppm. savemyexams.com
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the amine (-NH₂) protons, and the methyl (-OCH₃) protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. libretexts.org Protons near electronegative atoms or groups (like the ester and amine groups) are deshielded and appear at a higher chemical shift (downfield). libretexts.org
The integration of the peaks in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal. msu.edu For this compound, the ratio of integrals would correspond to the protons on the aromatic ring, the two protons of the amine group, and the three protons of the methyl group.
Spin-spin splitting, or coupling, provides information about the number of neighboring protons. libretexts.org The (n+1) rule is applied, where 'n' is the number of adjacent, non-equivalent protons. This splitting pattern helps to establish the connectivity of atoms within the molecule. libretexts.org For example, the protons on the benzene (B151609) ring of this compound split each other, creating complex multiplets that are characteristic of the substitution pattern.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester group, for instance, appears significantly downfield due to the strong deshielding effect of the two oxygen atoms.
By analyzing the chemical shifts, integration, and splitting patterns in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved. youtube.com
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Predicted and experimental values can vary slightly based on solvent and experimental conditions.
| Atom Type | Nucleus | Typical Chemical Shift (δ, ppm) | Description of Signal |
| Aromatic Protons | ¹H | 6.5 - 8.0 | Multiple signals (multiplets) due to spin-spin coupling between adjacent protons on the benzene ring. |
| Amine Protons (-NH₂) | ¹H | ~5.5 (broad) | A broad singlet; the chemical shift can be variable and the peak may exchange with D₂O. |
| Methyl Protons (-OCH₃) | ¹H | ~3.8 | A sharp singlet, as there are no adjacent protons to cause splitting. |
| Carbonyl Carbon (C=O) | ¹³C | ~168 | Downfield signal due to the electronegativity of the attached oxygen atoms. |
| Aromatic Carbons (C-NH₂) | ¹³C | ~150 | The carbon atom directly attached to the nitrogen atom. |
| Aromatic Carbons (C-H) | ¹³C | 110 - 135 | Multiple signals for the four other carbons in the aromatic ring. |
| Aromatic Carbon (C-COOCH₃) | ¹³C | ~110 | The carbon atom to which the ester group is attached. |
| Methyl Carbon (-OCH₃) | ¹³C | ~51 | Signal for the methyl group's carbon. |
Time-Resolved Luminescence Detection
Time-resolved luminescence detection is a highly sensitive analytical method that has been successfully applied to the determination of this compound in complex samples like grape must and honey. nih.gov This technique is based on measuring the decay of luminescence over time after excitation with a pulse of light. chemrxiv.org
The method for this compound involves an indirect measurement. First, the this compound is hydrolyzed under alkaline conditions to form anthranilic acid. nih.gov This resulting anthranilic acid then forms a stable, luminescent chelate complex with a lanthanide ion, typically terbium(III), in the presence of a synergic agent like tri-n-octylphosphine oxide and a surfactant such as Triton X-100. nih.gov
The key advantage of the time-resolved approach is its ability to discriminate between the short-lived fluorescence from the sample matrix and the long-lived luminescence of the terbium(III) chelate. nih.govchemrxiv.org By introducing a delay time between the excitation pulse and the start of signal measurement, background fluorescence, which decays rapidly, is eliminated. This significantly enhances the signal-to-noise ratio and the selectivity of the measurement, which is crucial when analyzing complex matrices that may contain interfering fluorescent compounds. nih.gov
This technique offers a sensitive and rapid means of quantification, making it suitable for food analysis where trace levels of this compound need to be determined. nih.gov
Stopped-Flow Mixing Technique
The stopped-flow mixing technique is a method designed for studying the kinetics of fast reactions in solution, with timescales in the millisecond range. wikipedia.orglibretexts.orgbiologic.net It is often coupled with spectroscopic detection methods, such as time-resolved luminescence, for the analysis of compounds like this compound. nih.gov
In a stopped-flow instrument, small volumes of reactants are held in separate syringes and are rapidly driven into a high-efficiency mixing chamber by a pneumatic ram. libretexts.orghi-techsci.com This initiates the reaction, and the freshly mixed solution flows into an observation cell. The flow continues until it is abruptly halted by a stop syringe, at which point the measurement of the reaction progress begins. wikipedia.orgbiologic.net The time from mixing to observation is known as the "dead time" of the instrument, which is typically on the order of milliseconds. hi-techsci.com
When used for this compound analysis, the stopped-flow technique allows for the precise monitoring of the formation kinetics of the luminescent terbium(III)-anthranilate chelate. nih.gov By measuring the initial rate of the reaction, kinetic-based quantification can be performed. This kinetic approach has been shown to offer better selectivity compared to equilibrium measurements, as it minimizes the negative effects of the sample matrix that can interfere with the final luminescence signal. nih.gov For instance, kinetic measurements for this compound analysis can be obtained in as little as 0.1 seconds using this technique. nih.gov
The coupling of the stopped-flow mixing technique with time-resolved luminescence detection provides a powerful, rapid, and selective method for determining this compound concentrations in challenging samples. nih.gov
Method Validation and Performance Metrics (e.g., Linearity, Accuracy, Recovery, Detection Limits)
The validation of an analytical method is crucial to ensure its reliability, accuracy, and fitness for its intended purpose. gavinpublishers.com For this compound, various analytical methods have been developed and validated for its quantification in diverse matrices such as beverages, honey, and spices. nih.govtci-thaijo.orgnih.gov Key performance metrics include linearity, accuracy, recovery, and detection limits. cipac.org
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. cipac.org For a liquid chromatography method used for nonalcoholic beverages, the analyte response for this compound was linear over a 100-fold concentration range (0.0001-0.01 mg/mL). nih.gov A gas chromatography-mass spectrometry (GC-MS) method for spices showed a linear range of 1–50 mg/L with a correlation coefficient of 0.9996. google.com
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix and then analyzed. cipac.org The percentage of the spiked amount that is detected is the recovery. For a liquid chromatography method, recoveries for fortified beverage samples ranged from 83.6% to 102.4%. nih.gov In the analysis of honey and grape must using time-resolved luminescence, analytical recoveries were between 92.5% and 105.0%. nih.gov A UV-Spectroscopy method for herbal plants reported accuracy with average percent recovery between 97.2% and 104.3%. tci-thaijo.org
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). tci-thaijo.org For the analysis of this compound in beverages, the intralaboratory precision (RSD) ranged from 0.51% to 2.23%. nih.gov The precision for the time-resolved luminescence method was less than 3% RSD. nih.gov
Detection and Quantitation Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.govgoogle.com For a liquid chromatography method, the LOQ and LOD were 0.00417 µg/mL and 0.00125 µg/mL, respectively. nih.gov A GC-MS method for spices reported an LOD of 0.12 mg/kg and an LOQ of 0.36 mg/kg. google.com The time-resolved luminescence method achieved even lower detection limits of 6.6 to 7.3 nmol/L. nih.gov
Table 2: Performance Metrics for Various this compound Analytical Methods
| Analytical Technique | Matrix | Linearity Range | Accuracy/Recovery (%) | LOD | LOQ | Reference |
| Liquid Chromatography (LC-UV) | Nonalcoholic Beverages | 0.1 - 10 µg/mL | 83.6 - 102.4 | 1.25 ng/mL | 4.17 ng/mL | nih.gov |
| Time-Resolved Luminescence with Stopped-Flow | Grape Must, Honey | 19.7 nmol/L - 21.9 µmol/L | 92.5 - 105.0 | 6.6 nmol/L | Not Reported | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Spices | 1 - 50 mg/L | 90.5 - 103.4 | 0.12 mg/kg | 0.36 mg/kg | google.com |
| UV-Spectroscopy | Herbal Plants | 15 - 150 mg/L | 97.2 - 104.3 | Not Reported | Not Reported | tci-thaijo.org |
| Gas-Liquid Chromatography | Wine | 0.1 - 10 mg/L | Average 100.3 | Not Reported | Not Reported | oup.com |
Ecological and Biological Roles of Methyl Anthranilate
Role in Plant Defense Mechanisms
Plants have evolved sophisticated defense systems to protect themselves from a myriad of herbivores. A key component of this defense is the production and release of volatile organic compounds (VOCs), with methyl anthranilate being a notable example. scienceopen.com
Herbivore-Induced Volatiles
Plants, when attacked by herbivores, often respond by synthesizing and emitting a specific blend of volatile organic compounds, referred to as herbivore-induced plant volatiles (HIPVs). scienceopen.comchimia.ch this compound is a component of this induced volatile blend in several plant species. nih.gov For instance, in maize (Zea mays), herbivore damage leads to a significant increase in the production of this compound. nih.gov This response is not immediate but occurs within hours of the initial damage, coinciding with the up-regulation of enzymes responsible for its synthesis. nih.gov
The production of this compound in maize following herbivory is a result of induced biosynthesis. Research has identified S-adenosyl-l-methionine (SAM)-dependent methyltransferases as the key enzymes in this process. nih.gov Herbivore damage triggers a strong induction of these enzymes, which then convert anthranilic acid into this compound. nih.gov This induced production is a clear indication of its role as a defense-related compound.
Furthermore, the release of this compound can serve as an indirect defense mechanism by attracting natural enemies of the herbivores. researchgate.net For example, certain predatory insects are attracted to the scent of this compound, which guides them to the location of the plant-feeding pests. researchgate.net
Plant-to-Plant Communication and Signaling
The release of HIPVs, including this compound, is not only a direct defense but also serves as a form of communication between plants. chimia.cheurekalert.org When a plant is under attack, the airborne volatiles it releases can be perceived by neighboring plants, which then prime their own defense systems in anticipation of a potential threat. eurekalert.orgnih.gov
While the role of some HIPVs, like green leafy volatiles, in priming defenses in neighboring plants is well-documented, the specific function of this compound as a priming signal is still under investigation. nih.gov However, given its induced release upon herbivory, it is plausible that it contributes to the complex blend of signals that mediate plant-to-plant communication. nih.gov This airborne signaling allows for a coordinated defense response within a plant community, enhancing their collective resilience to herbivore attacks. nih.gov
Defense Against Insects and Birds
This compound exhibits repellent properties against a range of organisms, including both insects and birds, contributing directly to plant defense. nih.govchemicalbook.com In maize, for example, this compound has been identified as a repellent to the western corn rootworm larvae, a significant pest of this crop. nih.govchemicalbook.com This repellent effect can deter the larvae from feeding on the plant's roots, thereby protecting the plant from damage. nih.gov
The compound also plays a role in deterring insect herbivory in other contexts. For instance, it has been found to be a component of the defensive secretion of certain millipede species. nih.gov Furthermore, some anthranilate-based compounds, including this compound, are being explored for their potential as insect repellents for both agricultural and human use, targeting the same receptors as DEET in mosquitoes. wikipedia.org
In addition to its effects on insects, this compound is a well-established bird repellent. birdbuffer.commdpi.com This property is particularly important for plants that produce fleshy fruits, as it can deter birds from consuming the fruits before the seeds are mature. The irritating effect of this compound on the taste and smell senses of birds makes the fruits unpalatable, thus protecting them from premature consumption. mdpi.com
Interactions with Other Organisms
The influence of this compound extends beyond plant defense, mediating a variety of interactions with other organisms in the ecosystem.
Avian Chemosensory Irritant and Repellent Effects
This compound is widely recognized for its potent repellent effects on a broad range of bird species. birdbuffer.compestmanglobal.compestmanglobal.com This effect is not learned but is an immediate, unlearned response to the chemical. unm.edu The compound is considered a humane bird control agent because it causes a temporary, non-toxic irritation that encourages birds to leave an area without causing them harm. birdbuffer.combirdbuffer.com
The repellency of this compound has been documented in various settings, from protecting agricultural crops like cherries and blueberries to deterring birds from airports and other sensitive areas. pestmanglobal.comunl.eduunl.edu While some studies have shown variable efficacy depending on the formulation and application rate, the inherent aversive nature of the compound to birds is well-established. unl.eduarizona.eduunl.edu
Field and Controlled Study Efficacy
The effectiveness of this compound as a bird repellent has been demonstrated in numerous field and controlled studies across various settings and bird species.
In agricultural applications, field trials have shown significant reductions in crop damage. For example, damage to cherries was reduced by 43% to 98%, depending on the cultivar and bird pressure. researchgate.net Similarly, depredation of two blueberry varieties was reduced by 65% and 99%. researchgate.net Feeding on wine grapes saw a reduction of 58% to 88%. researchgate.net In a study on sweet cherries, a repellent containing 26.4% this compound applied seven days before harvest significantly reduced damage caused by birds without negatively impacting the fruit's chemical composition or the tree's physiological parameters. researchgate.netmdpi.com Another study on blueberries showed that while a 0.5% (g/g) concentration of MA reduced consumption by cedar waxwings by 75% in caged trials, field results were less consistent, highlighting the challenges of achieving and maintaining effective concentrations on fruit in an open environment. unl.edu
Field trials on oats in Victoria, Australia, demonstrated that while more long-billed corellas were observed feeding on untreated oats compared to those treated with 0.4% and 0.8% w/w MA, a significant reduction in the quantity of oats consumed was only seen at the higher 0.8% concentration. caws.org.nz
Beyond agriculture, MA has proven effective in other contexts. Fogging applications have been used to disperse birds from airport runways, with one study showing an 80% reduction in swallows perched on wires and fences and almost 100% repellency of Canada geese from grazing sites. epa.gov In urban settings, a 50% water dilution of MA concentrate was 100% effective in repelling pigeons from buildings within 24 hours, with the effect lasting up to 30 days. epa.gov Similar success was observed in repelling swallows, starlings, and sparrows from structures. epa.gov
The formulation and application method of this compound can impact its efficacy and persistence. For instance, when formulated with a lipid molecular binding compound, the degradation of MA was extended from four to ten days, enhancing its longevity as a repellent. researchgate.netunl.edu
Table 1: Efficacy of this compound in Reducing Bird Damage to Fruit Crops
| Crop | Bird Species | Reduction in Damage | Reference |
| Cherries | Various | 43% - 98% | researchgate.net |
| Blueberries | Various | 65% - 99% | researchgate.net |
| Wine Grapes | Various | 58% - 88% | researchgate.net |
| Blueberries | Cedar Waxwings | 75% (caged trial) | unl.edu |
| Sweet Cherries | Various | Significant reduction | researchgate.netmdpi.com |
Insect Repellent and Attractant Properties
This compound exhibits a dual role in its interactions with insects, acting as a repellent for some species while serving as an attractant for others, particularly predators and parasitoids. This multifaceted nature makes it a compound of significant interest in pest management strategies.
Repellency to Specific Insect Species (e.g., Honeybees, Western Corn Rootworm Larvae, Mosquitoes)
Honeybees: this compound has been shown to be an effective repellent for honeybees. google.com An aerosolized solution of 10% this compound reduced the number of defensive hits from Africanized honeybees by 95% compared to a water control. nih.gov Furthermore, targets treated with the 10% solution received 80% fewer stings from provoked Africanized honeybee colonies. nih.govoup.com While not completely preventing stings, it significantly reduces the number, indicating its potential in mitigating honeybee defensive responses. nih.govoup.com However, some regulatory bodies note that due to its use in orchards, there is potential exposure to beneficial insects like honeybees, and further data may be required to fully assess the risks. epa.gov Another source indicates that the product was found to be relatively non-toxic to honeybees. epa.gov
Western Corn Rootworm Larvae: this compound has been identified as a repellent compound found in maize roots that is effective against neonate western corn rootworm larvae. nih.govoup.comusda.gov In laboratory bioassays, doses as low as 1 microgram elicited a significant repellent response. nih.govoup.com It was also shown to prevent larvae from approaching carbon dioxide sources, which are normally highly attractive to them. nih.govusda.gov Soil bioassays confirmed its repellency, with the effect strengthening as the concentration of MA increased. unl.eduoup.comoup.com
Mosquitoes: this compound and its analogs, such as ethyl anthranilate and methyl N,N-dithis compound, have demonstrated good repellent properties against Aedes aegypti mosquitoes. frontiersin.org Their repellency in host-seeking experiments was comparable to DEET, and they exhibited stronger oviposition deterrence. frontiersin.org These anthranilate-based compounds are being evaluated for use as mosquito repellents for humans. wikipedia.org
Attraction of Predators and Parasitoids
In contrast to its repellent properties, this compound can act as an attractant for beneficial insects, a characteristic that can be harnessed in "push-pull" agricultural strategies. nih.gov Field tests have shown that crops treated with MA attracted significantly more parasitic wasps (including Trichogrammatidae, Braconidae, Encyrtidae, Bethylidae, and Scelionidae) and predatory thrips than untreated crops. bioone.org
Specifically, the chloropid fly Thaumatomyia glabra, a predator of root-feeding aphids, is highly attracted to this compound. researchgate.net Similarly, the thrips parasitoid Ceranisus menes is attracted to the scent of this compound. researchgate.net This attraction of natural enemies of pests suggests that MA can play a role in integrated pest management systems by enhancing biological control. researchgate.net
Antifungal Activities and Mechanisms
This compound has demonstrated notable antifungal properties, positioning it as a compound with potential applications in controlling fungal pathogens. Its mechanism of action primarily involves the disruption of fungal growth and development.
Impact on Cell Wall and Membrane Integrity
This compound has demonstrated notable antifungal activity, which is partly attributed to its ability to compromise the structural and functional integrity of fungal cell walls and membranes. Research on the volatile organic compounds (VOCs) produced by the bacterium Xenorhabdus indica identified this compound as a potent antifungal agent against the phytopathogen Fusarium oxysporum. nih.gov
Studies employing fluorescence assays and scanning electron microscopy have revealed that exposure to this compound leads to significant changes in the integrity of both the cell wall and the cell membrane of F. oxysporum. nih.gov This damage results in increased permeability of the plasma membrane, leading to the leakage of intracellular components, which disrupts cellular homeostasis and contributes to fungal cell death. nih.gov The disruption of the cell wall is a critical aspect of its mechanism of action, as this outermost layer is essential for protecting the fungus from osmotic stress and other environmental challenges. While certain fungi can tolerate and even metabolize this compound, its disruptive physical effects on cellular barriers are a key component of its broad antifungal properties. chemicalbook.comgoogle.com
The mechanism of disrupting membrane homeostasis is a target for many antifungal compounds. For instance, some agents can lead to a significant reduction in ergosterol (B1671047) levels, a vital component of the fungal cell membrane, thereby compromising membrane structure and function. nih.gov While the specific interactions of this compound with membrane components like ergosterol are a subject for further study, its observed ability to induce leakage confirms its detrimental effect on fungal membrane integrity. nih.gov
Gene Transcription Regulation in Fungi
Beyond direct physical damage, this compound also influences fungal viability by modulating the expression of critical genes, particularly those involved in stress responses and cell wall maintenance. In studies with Fusarium oxysporum, treatment with this compound was found to upregulate the transcription of a suite of target genes associated with redox reactions and the cell wall integrity pathway. nih.gov
This transcriptional response indicates that the fungus actively attempts to counteract the stress imposed by the compound. The upregulated genes include those encoding for key enzymes responsible for the synthesis and remodeling of the cell wall, such as:
Chitin synthase
Chitinase
Endo-1,3(4)-beta-glucanase nih.gov
Furthermore, genes related to the cell wall integrity and stress response component itself are also expressed at higher levels. nih.gov This suggests a compensatory mechanism where the fungus tries to repair the damage and reinforce its cell wall in response to the chemical attack by this compound. The regulation of these genes is a common fungal response to cell wall-perturbing agents. nih.govnih.gov The production of fungal enzymes is often tightly controlled at the transcriptional level, governed by a complex network of activators and repressors. mdpi.com The upregulation of these specific genes in response to this compound highlights its role as a significant cellular stressor that triggers defined defense and repair pathways within the fungus. nih.gov
Antibacterial Activities
This compound and its derivatives exhibit significant antibacterial properties against a range of pathogenic bacteria. The compound has been identified as an effective agent against Aeromonas sobria, a common pathogen in aquaculture. nih.gov Its activity is not limited to this species; derivatives of this compound have also shown promise.
Specifically, newly synthesized organodiselenide-tethered this compound hybrids have demonstrated potent antibacterial activity. researchgate.net In laboratory tests, these hybrid compounds were effective against both Gram-positive and Gram-negative bacteria. For example, methyl 2-amino-5-(methylselanyl)benzoate, a derivative, manifested promising activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium), with inhibition percentages reaching 91.3% and 90.5%, respectively. google.comnih.gov Other related organoselenium compounds also showed good antibacterial action against these strains. researchgate.net These findings underscore the potential of using the this compound scaffold to develop new antibacterial agents. nih.gov
| Compound/Strain | Target Bacteria | Inhibition Activity (%) |
| Methyl 2-amino-5-(methylselanyl)benzoate | Escherichia coli | 91.3% |
| Methyl 2-amino-5-(methylselanyl)benzoate | Staphylococcus aureus | 90.5% |
| OSe Compound 15 | Staphylococcus aureus | 85.7% |
| OSe Compound 15 | Escherichia coli | 73.9% |
| OSe Compound 5 | Staphylococcus aureus | 85.7% |
| OSe Compound 5 | Escherichia coli | 82.6% |
| OSe Compound 6 | Staphylococcus aureus | 76.2% |
| OSe Compound 6 | Escherichia coli | 69.6% |
| OSe Compound 4 | Staphylococcus aureus | 76.2% |
| OSe Compound 4 | Escherichia coli | 60.9% |
Data sourced from studies on organodiselenide-tethered this compound hybrids. researchgate.net
Photochemical Studies and Environmental Fate
Generation and Quenching of Reactive Oxygen Species (ROS)
This compound exhibits a dual role in photochemical reactions, acting as both a generator and a quencher of reactive oxygen species (ROS), particularly singlet molecular oxygen (O₂(¹Δg)). nih.govmdpi.com This dual capacity is significant given its use in products like sunscreens, where interactions with UV radiation are fundamental to its function. nih.govresearchgate.net
Upon direct absorption of UV-A radiation, this compound can become electronically excited and transfer its energy to ground-state molecular oxygen (O₂), generating singlet oxygen. The quantum yield for this process has been measured at 0.13 ± 0.02, indicating a moderate efficiency in producing this reactive species. nih.govmdpi.com
In the presence of other photosensitizers like riboflavin (B1680620) (vitamin B2), this compound can also quench the excited states of the sensitizer, which in turn can lead to the generation of other ROS like the superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.govmdpi.com
| Photochemical Property | Value | Conditions/Notes |
| Singlet Oxygen Generation Quantum Yield (ΦΔ) | 0.13 ± 0.02 | Upon direct UV-A irradiation |
| Overall Singlet Oxygen Quenching Rate Constant (kt) | 2.1 ± 0.2 x 10⁷ M⁻¹ s⁻¹ | Includes both physical and reactive quenching |
| Reactive Quenching Rate Constant (kr) | 5.9–6.8 x 10⁶ M⁻¹ s⁻¹ | Rate of MA oxidation by singlet oxygen |
| Reactivity Ratio (kr/kt) | < 0.35 | Fraction of quenching events leading to oxidation |
Data sourced from photochemical studies of this compound. nih.govmdpi.com
Photodegradation Pathways and Kinetics
The environmental fate of this compound is largely influenced by its susceptibility to photodegradation. It can undergo direct photolysis when exposed to UV radiation, particularly in the UVC and UVB ranges. nih.gov Its degradation is significantly accelerated in the presence of hydroxyl radicals (·OH), which can be generated by irradiating hydrogen peroxide (H₂O₂). nih.gov This process leads to the formation of various hydroxyderivatives of this compound. nih.gov
The kinetics of this degradation follow pseudo-first-order behavior. nih.gov The rate of photodegradation increases with the concentration of H₂O₂ up to a certain point, after which it plateaus due to the saturation of light absorption by H₂O₂ and the scavenging of ·OH radicals by excess H₂O₂. nih.gov Other radicals, such as the sulphate radical (SO₄·⁻) generated from UV-irradiated persulphate, can also induce rapid degradation of this compound, often more efficiently than hydroxyl radicals under similar conditions. nih.gov
In the atmosphere, the primary degradation pathway for vapor-phase this compound is its reaction with photochemically-produced hydroxyl radicals. The estimated rate constant for this reaction is 3.5 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 11 hours. springernature.com Research has also shown that when exposed to the UV spectrum in sunlight, this compound on surfaces can dissipate within 64 hours. unl.edu
In the context of commercial formulations like sunscreens, its photostability can be influenced by other ingredients. Common UV-B filters such as octocrylene (B1203250) and ethylhexyl methoxycinnamate can improve the photostability of this compound, likely by quenching its excited triplet states, thus preventing it from undergoing degradation. mdpi.com
Interaction with Photosensitizers (e.g., Riboflavin)
In a potential Type I reaction, the excited triplet state of riboflavin could directly interact with this compound through an electron transfer process. Aromatic amines are known to be susceptible to oxidation, and this process could lead to the formation of a this compound radical cation, initiating a cascade of degradation reactions.
Alternatively, a Type II reaction involves the transfer of energy from the excited triplet state of riboflavin to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govmdpi.comrsc.org Singlet oxygen is a powerful oxidizing agent that can react with a wide range of organic molecules. nih.gov Given that this compound possesses an electron-rich aromatic ring and an amino group, it is plausible that it could be susceptible to attack by singlet oxygen. This reaction could lead to the formation of various oxidation products, contributing to the degradation of the compound. Studies on other aromatic compounds and amino acids have demonstrated their degradation through riboflavin-sensitized generation of reactive oxygen species. nih.govresearchgate.netherts.ac.uk
The degradation of riboflavin itself is a competing process. Riboflavin is known to be photolabile and can degrade into products like lumichrome (B1664701) and lumiflavin, with its stability being influenced by factors such as pH and the presence of other compounds. beilstein-journals.org The half-life of riboflavin upon exposure to light can be short, in some cases less than 8 minutes, which would in turn affect its ability to act as a photosensitizer over extended periods. nih.gov
Environmental Degradation and Stability in Formulations
The environmental persistence of this compound is limited by several degradation pathways, including photodegradation, microbial degradation, and hydrolysis. epa.govnih.govfederalregister.gov Its stability in practical applications is a key factor influencing its efficacy as a bird repellent and has led to the development of various formulation strategies. researchgate.net
Environmental Degradation:
This compound is susceptible to rapid degradation under environmental conditions. federalregister.gov Photodegradation is a significant pathway, as the compound absorbs ultraviolet light. nih.gov Studies have shown that when exposed to natural sunlight, little to no this compound may remain after seven days. epa.gov The atmospheric half-life of vapor-phase this compound due to reaction with hydroxyl radicals is estimated to be around 11 hours. nih.gov
Microbial degradation also plays a crucial role in its breakdown. In aquatic environments, this compound has been shown to undergo 100% biodegradation in 20 days under specific aerobic conditions. nih.gov The primary degradation products from these processes are generally considered to be non-toxic substances such as anthranilic acid and methanol (B129727), which are further metabolized in the environment. epa.govinchem.org
Hydrolysis of this compound can occur under both acidic and basic conditions, breaking the ester bond to form anthranilic acid and methanol. epa.gov However, at neutral pH (pH 7), the process is slow, with an estimated half-life of 5.5 years. nih.gov
Interactive Data Table: Environmental Fate of this compound
| Degradation Pathway | Medium | Condition | Half-Life/Degradation Rate | Source(s) |
| Photodegradation | Air | Reaction with hydroxyl radicals | ~11 hours | nih.gov |
| Photodegradation | Surface | Natural sunlight | >99% degradation after 7 days | epa.gov |
| Biodegradation | Water | Aerobic, 50 mg/L | 100% in 20 days | nih.gov |
| Hydrolysis | Water | pH 7, 25°C | ~5.5 years (estimated) | nih.gov |
| Hydrolysis | Water | pH 8, 25°C | ~200 days (estimated) | nih.gov |
Stability in Formulations:
The effectiveness of this compound as a bird repellent in field applications can be compromised by its relatively rapid degradation. Consequently, formulation strategies are critical for enhancing its stability and providing a controlled release of the active ingredient. The use of certain formulations has been observed to diminish efficacy due to the failure to adequately protect the compound under natural conditions.
To address this, various advanced formulations have been developed. Microencapsulation is a prominent technique used to improve the stability of volatile compounds like this compound. researchgate.net This involves enclosing the active ingredient within a protective shell made of polymers or other materials. For instance, starch-encapsulated formulations have been shown to improve the stability of the mixture. Research has also explored the use of polymer microcapsules, which can protect the active compound from environmental factors like photodegradation and oxidation, thereby extending its efficacy. researchgate.net Studies on other encapsulated essential oils have demonstrated that this technique can significantly improve shelf life and maintain repellent effects for longer durations.
Interactive Data Table: Stability of this compound Formulations
| Formulation Type | Purpose | Observed Effect | Source(s) |
| Starch-encapsulated | Improve stability and minimize phytotoxicity | Improved mixture stability | |
| Polymer microcapsules | Protect from environmental degradation | High encapsulation percentage, potential for slow release | researchgate.net |
| Microencapsulated (general) | Enhance stability and prolong efficacy | Prevents attack for a longer period compared to liquid formulations |
Emerging Research Applications and Future Directions
Application in Agricultural Pest Management
The use of methyl anthranilate in agriculture is evolving, with research concentrating on its role as a benign and effective pest repellent.
This compound is recognized as an effective bird repellent, acting as a sensory irritant without causing harm. pestmanglobal.comwikipedia.org It is considered a humane method of bird control and is safe for humans, birds, and the environment. pestmanglobal.com The compound is a component of several commercial bird repellents and has been approved by the US Department of Agriculture (USDA) and the Food and Drug Administration (FDA) as "generally recognized as safe" (GRAS). pestmanglobal.com
Research has focused on developing advanced, eco-friendly formulations to enhance its efficacy and usability. One of the challenges with this compound is its potential for phytotoxicity at higher concentrations and its rapid dissipation. mdpi.comunl.edu To address these issues, innovative formulations have been developed:
Slow-Release Formulations: Products have been created that employ a slow-release mechanism, ensuring a longer-lasting repellent effect and maximizing the impact of the active ingredient. pestmanglobal.compestmanglobal.com
Encapsulated Formulations: Starch-encapsulated formulations have been shown to improve the stability of the mixture and minimize phytotoxicity. mdpi.com An encapsulated formulation was also found to be nonphytotoxic to blueberry plants. unl.edu
Aqueous Suspensions: These have been identified as potentially more phytotoxic due to difficulties in maintaining a uniform suspension on leaf surfaces. mdpi.com
These advancements aim to provide farmers with a more economical and environmentally sound alternative for crop protection. researchgate.net
The "push-pull" strategy is a novel and eco-friendly approach to integrated pest management (IPM) that involves behaviorally manipulating pests. ufl.eduentomoljournal.com This strategy uses a combination of stimuli to repel pests from the main crop (the "push") and simultaneously attract them to a trap crop (the "pull"), where they can be managed. ufl.edunih.gov The "push" component often involves using repellent intercrops that release volatile compounds. ufl.edu
This compound's demonstrated repellent properties make it a prime candidate for the "push" element in such strategies. pestmanglobal.comresearchgate.net By applying this compound formulations to the main crop, pests, particularly birds, can be deterred from feeding. This approach aligns with the core principles of the push-pull strategy, which seeks to minimize pesticide use and leverage natural ecological interactions. entomoljournal.com While current literature on push-pull strategies often focuses on insect pests and repellent plants, the principle of using a repellent compound like this compound fits seamlessly into this innovative pest control paradigm. ufl.edujustagriculture.in The integration of this compound could enhance the robustness of IPM programs, thereby reducing reliance on chemical insecticides. russellipm.com
A critical aspect of any agricultural treatment is its effect on the crop itself. Studies have been conducted to assess the impact of this compound-based repellents on crop quality and physiology.
A study on sweet cherry (Prunus avium L.) cv. 'Burlat' found that a foliar spray of a repellent containing 26.4% this compound, applied seven days before harvest, had no significant influence on the chemical composition of the fruits and leaves. mdpi.comresearchgate.net The repellent did not affect key quality parameters such as sugar content, organic acids, or antioxidant levels in the fruit. mdpi.com Furthermore, the treatment did not impact the susceptibility of the sweet cherry fruits to cracking. mdpi.comresearchgate.net
The research concluded that this compound does not negatively affect the appearance, color, or taste of the fruits. mdpi.com These findings suggest that this compound can be a viable option for protecting orchards against birds, including in organic farming, without compromising crop quality. mdpi.comresearchgate.net
Table 1: Effect of this compound Repellent on Sweet Cherry Fruit Quality
| Parameter | Control | This compound Treated | Significance |
| Total Sugars (g·100g⁻¹ f.w.) | 12.84 | 12.91 | Not Significant |
| Total Acidity (g malic acid·100g⁻¹ f.w.) | 0.61 | 0.63 | Not Significant |
| Total Flavonoids (mg QE·100g⁻¹ f.w.) | 45.23 | 46.11 | Not Significant |
| Antioxidant Capacity (mM Trolox·100g⁻¹ f.w.) | 3.89 | 3.92 | Not Significant |
| Cracking Index (%) | 25.6 | 26.4 | Not Significant |
Source: Adapted from data presented in a study on sweet cherry cv. 'Burlat'. mdpi.com
Role in Food Science and Aroma Research Beyond Basic Identification
This compound is a key aroma compound that contributes to the scent and flavor of numerous fruits and flowers. wikipedia.org Its role is often complex, extending beyond simple identification to being a crucial component of intricate aroma profiles.
While strongly associated with the "foxy" aroma of Concord grapes (Vitis labrusca), the influence of this compound on aroma is remarkably versatile. nih.govperfumerflavorist.com At high concentrations, its character is dominant, but at lower levels, it acts as a "nimble chameleon," adapting to and enhancing a wide range of flavor profiles. perfumerflavorist.com
Grape: In Concord grapes, this compound is a defining character impact compound. nih.govperfumerflavorist.com Its biosynthesis is tightly regulated, coinciding with the initiation of berry ripening. nih.gov
Jasmine and Jasmine Tea: this compound is considered a unique and key aroma compound in jasmine tea, contributing a sweet, fruity, grape-like odor. researchgate.net Subtle additions, around 200 ppm, are suggested to work best in jasmine flavors. perfumerflavorist.com
Citrus: This compound is naturally found in several citrus fruits, including bergamot, lemon, mandarin orange, and neroli. wikipedia.org In neroli oil, this compound plays a subtle but vital role, adding a complex impact that is more akin to bitter orange than grape. perfumerflavorist.com Research has also explored the molecular basis of its biosynthesis in sweet orange (Citrus sinensis). nih.gov
Table 2: Role of this compound in Various Aroma Profiles
| Flavor Profile | Role of this compound | Suggested Level of Addition | Olfactory Description |
| Concord Grape | Dominant, character-defining | Naturally Occurring | "Foxy", strong fruity grape |
| Jasmine | Adds lift and realism | ~200 ppm | Sweet, floral, fruity |
| Neroli Oil | Adds complex impact | Naturally Occurring | Subtle, bitter orange note |
| Black Tea | Adds lift and realism | ~30 ppm | Enhances overall aroma |
| Honey | Plays a useful role | ~300 ppm | Complements sweetness |
Source: Adapted from flavor research findings. perfumerflavorist.com
The production of this compound in fruits is a complex trait governed by multiple genes and environmental factors. nih.gov Advances in multiomic analyses have begun to unravel the genetic and molecular underpinnings of its biosynthesis.
In cultivated strawberries (Fragaria × ananassa), the gene ANTHRANILIC ACID METHYL TRANSFERASE (FanAAMT) is necessary for catalyzing the methylation of anthranilate to form this compound. nih.gov However, this gene alone is not sufficient, indicating a polygenic nature for this trait. nih.gov Researchers have identified several quantitative trait loci (QTLs)—regions of DNA associated with a particular trait—for this compound on different chromosomes, implicating multiple genes in its production. nih.govfrontiersin.org A novel ANTHRANILIC ACID METHYL TRANSFERASE–like gene has also been identified as a candidate for influencing methyl ester levels, including this compound. researchgate.net
In grapes, the biosynthesis was thought to involve a two-step pathway, but recent research has identified one-step anthranilate methyltransferases (AAMTs) in both Vitis vinifera (wine grape) and 'Concord' grape varieties. nih.gov The expression of the acyltransferase enzyme responsible for the final step of forming this compound is coordinately regulated with fruit ripening, with the protein being most abundant in the outer fruit mesocarp. nih.gov These genetic discoveries provide a foundation for future improvements in fruit flavor through advanced breeding techniques or gene editing. frontiersin.org
Potential in Pharmaceutical and Biomedical Research
Derivatives of this compound are subjects of significant interest in pain research for their potential antinociceptive (pain-blocking) and analgesic (pain-relieving) properties. Natural products, in particular, are being explored as sources for new analgesic compounds. nih.gov
Research into N-methylanthranilate esters, such as methyl N-methylanthranilate (MAN), has demonstrated notable activity. nih.gov In studies using mouse models, orally administered MAN was effective against both chemical and thermal pain stimuli. nih.gov These derivatives have shown significant peripheral and central antinociceptive effects. nih.gov The mechanisms underlying these effects are complex and appear to involve multiple pathways, including adrenergic, nitrergic, and serotoninergic systems. nih.gov Another synthetic benzoxazole (B165842) derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), has also been shown to produce dose-dependent inhibition of nociceptive effects by modulating various signaling pathways, including glutamatergic and TRVP1 receptors. usda.gov The study of N-arylhydrazone derivatives of mefenamic acid, a related anthranilic acid derivative, has also identified compounds with potent analgesic effects. epa.gov
Table 1: Antinociceptive Activity of N-Methylanthranilate Esters in Mice Models
| Compound | Nociception Model | Observed Effect | Potential Mechanism of Action | Source |
|---|---|---|---|---|
| Methyl N-methylanthranilate (MAN) | Formalin, Capsaicin, Glutamate-induced licking; Tail flick | Significant activity in peripheral models; Dose-dependent spinal antinociceptive effect. | Related to adrenergic, nitrergic, and serotoninergic pathways. | nih.gov |
| Isopropyl N-methylanthranilate (ISOAN) | Hot plate | Antinociceptive effect reversed by glibenclamide. | Involvement of K+ATP channels. | nih.gov |
| Propyl N-methylanthranilate (PAN) | General nociception models | Antinociception reverted by naloxone. | Involvement of the opioid pathway, as well as adrenergic, nitrergic, and serotoninergic pathways. | nih.gov |
This compound has been identified as a component in certain essential oils that exhibit calming and potential antidepressant-like effects. In a study analyzing the essential oils from Michelia alba and Plumeria alba flowers, this compound was among the compounds, alongside linalool (B1675412) and phenylethyl alcohol, suggested to contribute to the observed antidepressant-like activity in forced swim tests in mice. vigon.com
While direct research on this compound as a standalone antidepressant is limited, the investigation into related structures is active. For instance, new xanthone (B1684191) derivatives have been shown to possess antidepressant-like properties in animal models. epa.gov This suggests that the foundational structure of certain aromatic compounds, including anthranilates, may serve as a basis for developing new therapeutic agents for depression.
With its potent and pleasant grape-like aroma, this compound is widely used as a flavoring agent in a variety of products, including candies, soft drinks, and chewing gum. thegoodscentscompany.com This strong flavoring profile gives it potential as a masking agent in pharmaceutical formulations, where it could be used to conceal the unpleasant taste or odor of active pharmaceutical ingredients (APIs), thereby improving patient compliance. It is recognized as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturer's Association (FEMA).
Furthermore, this compound is a valuable intermediate in chemical synthesis. It serves as a precursor for producing Schiff bases with aldehydes, many of which are themselves used in perfumery. thegoodscentscompany.com In organic synthesis, it can also be used to generate benzyne, a highly reactive intermediate. thegoodscentscompany.com Its role as a starting material extends to the synthesis of more complex molecules, including N-alkylated derivatives like Methyl N-methylanthranilate.
Application in Materials Science for Active Packaging
Active packaging is an innovative approach in food science where the packaging material is designed to interact with the food or its surrounding environment to improve quality and extend shelf life. This is often achieved by incorporating active agents into the packaging that can, for example, absorb moisture or oxygen, or release antimicrobial compounds.
While not yet a widespread application, this compound demonstrates significant potential for use in active packaging materials due to its documented antifungal properties. Research has shown that this compound exhibits significant antifungal activity against common food spoilage fungi such as Botrytis cinerea and Colletotrichum species. It has also been shown to have bacteriostatic effects. These antimicrobial characteristics make it a promising candidate for incorporation into food packaging films. As a volatile compound, it could be released over time to inhibit microbial growth on the surface of packaged foods, such as strawberries, thereby extending their freshness. Its GRAS status further supports its suitability for food-contact applications.
UV Protection and Antioxidant Activity
This compound is recognized for its ability to absorb ultraviolet (UV) radiation, making it a valuable component in sunscreens and other photoprotective products. It functions as a UV filter, absorbing a broad spectrum of UV radiation. While it may not provide sufficient UVA protection on its own, it can be combined with other UV filters, such as octyl methoxycinnamate, to boost the Sun Protection Factor (SPF) and broaden the protection range.
Recent research has focused on enhancing its efficacy and stability. One study involved developing a sunscreen gel using this compound-loaded silver nanoparticles (MA-AgNPs). This formulation not only improved the release of the active ingredient but also demonstrated enhanced antioxidant activity compared to pure this compound. The antioxidant properties are significant, as UV-A radiation is known to damage skin through the generation of reactive oxygen species. Furthermore, organodiselenide derivatives of this compound have also shown promising antioxidant activities in in-vitro assays.
Table 2: Properties of a this compound-Loaded Silver Nanoparticle (MA-AgNP) Sunscreen Gel
| Parameter | Value/Observation | Significance | Source |
|---|---|---|---|
| Particle Size (Optimal) | 200 nm | Relates to the formulation's stability and texture. | |
| Sun Protection Factor (SPF) | 35.75 | Indicates the level of UVB protection provided by the gel formulation. | |
| Antioxidant Activity | Improved in comparison to pure this compound. | Helps mitigate skin damage from reactive oxygen species. | |
| Active Ingredient Release | 81.83% (from MA-AgNPs) vs. 41.62% (from MA suspension) | Demonstrates enhanced bioavailability from the nanoparticle formulation. |
Sustainable Production and Bio-based Alternatives
The conventional commercial production of this compound has predominantly relied on petroleum-based chemical synthesis. nih.govchemicalbook.com These methods, often involving the esterification of anthranilic acid with methanol (B129727) using strong acid catalysts, present environmental challenges, including the use of large quantities of hazardous acids and the subsequent disposal of toxic liquid wastes. chemicalbook.comherts.ac.uk Furthermore, products derived from these chemical processes are labeled as "artificial," which fails to meet the growing consumer demand for natural ingredients. chemicalbook.compnas.org
In response to these limitations, significant research has focused on developing sustainable, bio-based production routes. A promising alternative is the direct fermentative production of this compound from simple sugars like glucose, using metabolically engineered microorganisms. nih.govnih.gov Scientists have successfully engineered strains of Escherichia coli and Corynebacterium glutamicum to produce this compound by introducing a synthetic, plant-derived metabolic pathway. nih.govresearchgate.net
Key metabolic engineering strategies include:
Pathway Construction: Introducing a de novo biosynthesis pathway for this compound into the microbial host. nih.govpnas.org
Enzyme Optimization: Fine-tuning the expression of key enzymes, such as anthranilic acid methyltransferase (AAMT1), which catalyzes the conversion of anthranilic acid to this compound. nih.govpnas.org
Increasing Precursor Supply: Enhancing the metabolic flux towards the immediate precursor, anthranilate, which is an intermediate in the L-tryptophan biosynthesis pathway. nih.govchemicalbook.com
Cofactor Availability: Boosting the intracellular supply and regeneration of the essential cofactor S-adenosyl-L-methionine (SAM), which provides the methyl group for the reaction. nih.govpnas.org
To overcome the toxicity of this compound to the microbial cells at high concentrations, researchers have developed in situ two-phase extractive fermentation processes. nih.govpnas.org Using an extractant like tributyrin (B1683025), the produced this compound is continuously removed from the culture medium, leading to significantly higher yields. nih.govpnas.org Fed-batch cultivation of these engineered strains has achieved titers of 4.47 g/L in E. coli and 5.74 g/L in C. glutamicum. pnas.orgpnas.org
Other biocatalytic methods are also being explored. These include the enzymatic esterification of anthranilic acid and the N-demethylation of N-methyl this compound using whole-cell biocatalysts like Bacillus megaterium or fungal species. nih.govchemicalbook.com While these methods can produce a "natural" label, they have often been limited by low yields and long reaction times. nih.govchemicalbook.com
Table 1: Comparison of this compound Production Methods
| Production Method | Precursors/Substrates | Key Features | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Chemical Synthesis | Anthranilic acid, Methanol | Esterification using acid catalysts. | Established, high volume. | Relies on petroleum, produces toxic waste, "artificial" product. | chemicalbook.comherts.ac.uk |
| Microbial Fermentation | Glucose | Engineered E. coli or C. glutamicum with synthetic pathways. | Sustainable, uses renewable feedstock, "natural" product. | Product toxicity can limit yield, requires extensive metabolic engineering. | nih.govnih.govpnas.org |
| Biocatalysis | Anthranilic acid or N-methyl this compound | Use of microbial enzymes or whole cells (e.g., B. megaterium). | "Natural" product, specific reactions. | Low yields, long reaction times, catalyst reusability can be an issue. | nih.govchemicalbook.com |
These advancements in microbial and enzymatic synthesis represent a shift towards more environmentally friendly and sustainable methods for producing this compound, aligning with the principles of green chemistry and biorefineries. nih.gov
Future Research Avenues and Unexplored Areas
This compound is a key volatile organic compound (VOC) that plays a significant role in plant ecology, acting as a signaling molecule in defense and communication. nih.govbiorxiv.org It is recognized as an anti-herbivory defensive volatile emitted by several important agricultural plants, including grapes, citrus, and maize. nih.govresearchgate.net The release of this compound can be induced by herbivore damage, where it functions to deter further feeding or attract natural enemies of the pests. nih.govfrontiersin.org
Research has begun to unravel the biosynthetic pathways of this compound in various plants. nih.gov In maize, the compound is synthesized in a single step from anthranilate via an anthranilate methyltransferase (AAMT). nih.govresearchgate.net For a long time, grapes were thought to use a more complex two-step pathway. nih.gov However, recent studies have identified one-step AAMT enzymes in both wine and 'Concord' grapes, clarifying the mechanism. nih.govbiorxiv.org
An intriguing area of future research is the interplay between this compound and other plant signaling pathways. For instance, many plants produce methyl salicylate, a well-known plant-to-plant communication molecule, via the methylation of salicylic (B10762653) acid. nih.govbiorxiv.org Some enzymes, like the salicylic acid methyltransferase in sweet orange, can methylate both salicylic acid and anthranilic acid, suggesting a potential crosstalk or shared regulatory mechanism between these two volatile signaling pathways. nih.govbiorxiv.org Further investigation is needed to understand the substrate specificity of these methyltransferases and how plants regulate the allocation of resources between different defensive compounds. nih.gov
The regulation of this compound biosynthesis is also an active area of study. In Medicago truncatula, the transcription factor EMA1 has been found to promote the expression of the AAMT gene, and its own expression is increased by exposure to this compound, suggesting a positive feedback loop. nih.gov Unanswered questions remain regarding the transport of anthranilate from its site of synthesis in the plastid to the cytosol where this compound is produced, and how this subcellular partitioning is controlled. nih.gov
Table 2: this compound Biosynthesis in Different Plant Species
| Plant Species | Biosynthetic Pathway | Key Enzyme(s) | Function/Role | Citations |
|---|---|---|---|---|
| Maize (Zea mays) | One-step methylation of anthranilate. | Anthranilate Methyltransferase (AAMT) | Anti-herbivory defense. | nih.govresearchgate.net |
| Grape (Vitis spp.) | Previously thought to be two-step; now confirmed to have a one-step pathway. | Anthranilate Methyltransferase (AAMT) | Grape aroma, anti-herbivory defense. | nih.govbiorxiv.org |
| Sweet Orange (Citrus sinensis) | One-step methylation. | Salicylic Acid Methyltransferase (also acts on anthranilate). | Plant defense and communication. | nih.govbiorxiv.org |
| Medicago truncatula | One-step methylation. | Anthranilate Methyltransferase (AAMT) | Regulated by EMA1 transcription factor for defense. | nih.gov |
The defensive properties of this compound in plants are inspiring new applications in agriculture and food safety. Its potential as a biocontrol agent is a significant area of future research. Studies have demonstrated its repellent effects against various pests, including birds and insects like the western corn rootworm larvae. chemicalbook.comjmb.or.krresearchgate.net This opens up possibilities for its use in "push-pull" agricultural strategies, where it could be used to repel pests from crops. chemicalbook.com
Beyond its repellent properties, this compound exhibits direct antimicrobial activity. It has shown significant antifungal effects against several plant pathogens, including Botrytis cinerea and various Colletotrichum species that affect crops like strawberries. chemicalbook.com It can also inhibit the growth of certain bacteria. chemicalbook.com
A particularly novel application is its role as a quorum sensing (QS) inhibitor. nih.gov Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence. nih.gov Research has shown that this compound can disrupt QS in the aquaculture pathogen Aeromonas sobria, leading to a significant reduction in biofilm formation and the production of virulence factors. nih.gov This suggests its potential as an anti-biofilm agent to improve food safety. nih.gov
The integration of this compound production into biorefinery concepts is another key future direction. nih.gov Biorefineries aim to use renewable biomass to produce a range of products, from fuels to high-value chemicals. The successful development of microbial fermentation routes to produce this compound from glucose is a prime example of this concept in action. nih.govpnas.org Future work could focus on expanding the range of feedstocks to include non-food lignocellulosic biomass, further enhancing the sustainability of the process. The metabolic engineering strategies developed for this compound could also be applied to the production of other valuable aromatic compounds and natural products. pnas.org
Q & A
What experimental methodologies are recommended for studying the biosynthesis of methyl anthranilate in plants?
To investigate this compound biosynthesis, researchers should focus on enzyme kinetics and transcriptomic analysis. Key steps include:
- Enzyme assays : Use purified anthranilate methyltransferases (e.g., from Vitis vinifera or maize) with substrates like anthranilic acid and S-adenosyl methionine (SAM). Monitor product formation via GC-MS to confirm this compound synthesis .
- Transcriptomics : Mine RNA-seq data from plant tissues (e.g., grape berries, maize leaves) to identify candidate methyltransferase genes. Validate enzyme activity using heterologous expression in E. coli .
- Substrate specificity : Compare enzyme activity across homologs (e.g., wine grape vs. 'Concord' grape) to identify critical active-site residues influencing catalytic efficiency .
Advanced note : Structural biology (e.g., X-ray crystallography) can resolve how divergent plant species evolved distinct one-step vs. two-step pathways .
How can researchers resolve contradictions in environmental fate data for this compound?
Conflicting reports on soil mobility and biodegradation arise from variable organic matter content and experimental conditions. To address this:
- Standardized testing : Conduct soil-column experiments with defined organic carbon content (e.g., 1% vs. 5% humus) to quantify adsorption coefficients (Koc) .
- Biodegradation assays : Use OECD 301B guidelines with activated sludge inoculum to compare degradation rates in aerobic vs. anaerobic conditions .
- Photolysis studies : Simulate UV exposure in controlled chambers to measure photodegradation half-lives (e.g., 11 hours in air) and identify reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
